molecular formula C6H5Cl3IN B6223638 2,3-dichloro-6-iodoaniline hydrochloride CAS No. 2763780-97-6

2,3-dichloro-6-iodoaniline hydrochloride

Cat. No.: B6223638
CAS No.: 2763780-97-6
M. Wt: 324.4
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Description

2,3-dichloro-6-iodoaniline hydrochloride is an organic compound with the molecular formula C6H5Cl3IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-6-iodoaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the direct iodination and chlorination of aniline under controlled conditions. The reaction can be carried out using iodine and chlorine sources in the presence of a catalyst or under specific reaction conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation of benzene derivatives. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-6-iodoaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as amines or hydroxy derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-dichloro-6-iodoaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-6-iodoaniline hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-6-iodoaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    2,3-dichloroaniline: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    2,3-dichloro-6-bromoaniline:

Uniqueness

2,3-dichloro-6-iodoaniline hydrochloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

2763780-97-6

Molecular Formula

C6H5Cl3IN

Molecular Weight

324.4

Purity

95

Origin of Product

United States

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